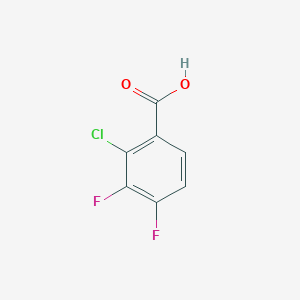
2-Chloro-3,4-difluorobenzoic acid
Übersicht
Beschreibung
2-Chloro-3,4-difluorobenzoic acid is a chemical compound with the CAS Number: 150444-93-2. It has a molecular weight of 192.55 and is typically in solid form .
Synthesis Analysis
The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 2-Chloro-3,4-difluorobenzoic acid, was reported to be synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular structure of 2-Chloro-3,4-difluorobenzoic acid is represented by the linear formula C7H3ClF2O2 . More detailed structural and spectroscopic characterizations can be found in various studies .Physical And Chemical Properties Analysis
2-Chloro-3,4-difluorobenzoic acid is a solid at room temperature. It has a flash point of 121.9°C and a boiling point of 277.9±35.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinal Compounds
2-Chloro-3,4-difluorobenzoic acid is a valuable intermediate in the synthesis of medicinal compounds . It’s particularly useful in the production of quinolone-3-carboxylic acids derivatives , which are a class of compounds with significant antibacterial properties .
Synthesis of Pesticides
This compound also plays a crucial role in the synthesis of pesticides . The unique properties of 2-Chloro-3,4-difluorobenzoic acid make it an important component in the development of new and more effective pesticides .
Preparation of Biologically Active Compounds
2-Chloro-3,4-difluorobenzoic acid is used in the preparation of synthetic biologically active compounds . These compounds have a wide range of applications in various fields of biological research .
Production of Fluoroarenes
Fluoroarenes are versatile components of many synthetic biologically active compounds and functional materials . 2-Chloro-3,4-difluorobenzoic acid can be synthesized from commercially available precursors, making it a valuable resource in the production of fluoroarenes .
Thermodynamic Property Research
2-Chloro-3,4-difluorobenzoic acid can be used in thermodynamic property research . The compound’s unique properties make it a valuable resource for studying thermodynamic properties of pure compounds, particularly organics .
Material Science Research
In the field of material science, 2-Chloro-3,4-difluorobenzoic acid is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-3,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOUORGNJUNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434124 | |
| Record name | 2-Chloro-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-difluorobenzoic acid | |
CAS RN |
150444-93-2 | |
| Record name | 2-Chloro-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)







![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)



![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)